3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a dimethoxyphenethyl group and a methylphenyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable methylphenyl halide reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halides or sulfonates in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with different substituents.
Scientific Research Applications
3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenethyl)-2-phenyl-4(3H)-quinazolinone: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-4(3H)-quinazolinone: Lacks the dimethoxyphenethyl group.
3-(3,4-Dimethoxyphenethyl)-4(3H)-quinazolinone: Lacks the methylphenyl group.
Uniqueness
3-(3,4-Dimethoxyphenethyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of both the dimethoxyphenethyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-17-8-11-19(12-9-17)24-26-21-7-5-4-6-20(21)25(28)27(24)15-14-18-10-13-22(29-2)23(16-18)30-3/h4-13,16H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYJCPHZWMCHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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